5-((2-Hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol

physicochemical_properties lipophilicity lead_optimization

5-((2-Hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol (CAS 459212-61-4) is a 1,2,4-triazin-3(2H)-one derivative bearing a hydroxyethylamino substituent at the 5-position and a methyl group at the 6-position. With a molecular formula of C₆H₁₀N₄O₂ and a molecular weight of 170.17 g/mol, it is commercially supplied at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
Cat. No. B7757390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2-Hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol
Molecular FormulaC6H10N4O2
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)N=C1NCCO
InChIInChI=1S/C6H10N4O2/c1-4-5(7-2-3-11)8-6(12)10-9-4/h11H,2-3H2,1H3,(H2,7,8,10,12)
InChIKeyDGJMZYDEOAXTMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((2-Hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol: Physicochemical Identity and Procurement Baseline


5-((2-Hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol (CAS 459212-61-4) is a 1,2,4-triazin-3(2H)-one derivative bearing a hydroxyethylamino substituent at the 5-position and a methyl group at the 6-position [1]. With a molecular formula of C₆H₁₀N₄O₂ and a molecular weight of 170.17 g/mol, it is commercially supplied at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) . The compound exists predominantly as the 3-oxo tautomer (1,2,4-triazin-3(2H)-one), a structural feature that governs its hydrogen-bonding capacity, solubility profile, and reactivity as a synthetic intermediate or scaffold for medicinal chemistry programs.

Why 5-((2-Hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol Cannot Be Interchanged with Unsubstituted or Simple Alkyl-Amino 1,2,4-Triazin-3-ol Analogs


Within the 6-methyl-1,2,4-triazin-3-ol scaffold, the 5-amino substituent is the principal determinant of hydrogen-bond donor/acceptor capacity, lipophilicity, and aqueous solubility [1]. Replacing the 5-hydroxyethylamino group with an unsubstituted amino, methylamino, or ethylamino group produces a different XLogP3-AA, an altered hydrogen-bond donor count, and a distinct topological polar surface area (TPSA)—each of which directly impacts membrane permeability, metabolic stability, and chromatographic behavior [2]. Consequently, compounds within this congeneric series are not interchangeable for lead optimization, analytical method development, or structure–activity relationship (SAR) studies without re-validation of the specific physicochemical and biological profile of each analog.

Quantitative Differentiation Evidence: 5-((2-Hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol vs. Closest 5-Amino-6-methyl-1,2,4-triazin-3-ol Analogs


XLogP3-AA Lipophilicity Reduction vs. 5-Amino-6-methyl-1,2,4-triazin-3-ol

The hydroxyethylamino substituent reduces the computed octanol–water partition coefficient (XLogP3-AA) by approximately 1.83 log units compared to the unsubstituted 5-amino analog. The target compound (CID 1590114) has an XLogP3-AA of −1.5, whereas 5-amino-6-methyl-1,2,4-triazin-3-ol (CID 2066848) has an XLogP3-AA of 0.33, reflecting a substantial increase in hydrophilicity [1]. This magnitude of difference is consistent with the class-level expectation that introducing a primary alcohol on the amine side chain lowers logP by 1.5–2.0 units relative to the parent amine [2].

physicochemical_properties lipophilicity lead_optimization solubility

Hydrogen-Bond Donor Count Increase vs. 5-Amino and 5-(Methylamino) Analogs

Introduction of the hydroxyethyl group on the 5-amino substituent increases the hydrogen-bond donor (HBD) count from 2 (for 5-amino-6-methyl-1,2,4-triazin-3-ol) to 3 (for the target compound) [1]. The 5-(methylamino) analog (CID 707070) has an HBD count of 2, identical to the unsubstituted amino derivative [2]. According to Lipinski's Rule of 5, an increase in HBD count above 5 predicts reduced passive oral absorption; within this low-molecular-weight scaffold, the HBD shift from 2→3 remains within favorable limits but represents a measurable increase in polarity that influences permeability and solubility screening outcomes [3].

hydrogen_bonding drug_design permeability ADME

Topological Polar Surface Area (TPSA) Expansion vs. 5-Amino-6-methyl-1,2,4-triazin-3-ol

The target compound exhibits a TPSA of 86.1 Ų, compared to 50.68 Ų for 5-amino-6-methyl-1,2,4-triazin-3-ol (ΔTPSA = +35.4 Ų) [1]. This 70% increase is driven solely by the additional hydroxyl oxygen and its associated hydrogen atoms. A TPSA above 60–70 Ų is associated with reduced passive blood–brain barrier (BBB) penetration; the comparator's TPSA of 50.68 Ų falls below the commonly applied 60 Ų threshold for CNS penetration, whereas the target compound at 86.1 Ų exceeds it [2]. This class-level inference positions the target as less likely to cross the BBB, a consideration for programs seeking peripheral restriction.

polar_surface_area blood_brain_barrier CNS_drug_design ADME

Commercial Availability with Batch-Specific Analytical QC vs. Uncharacterized Analogs

The target compound is commercially available at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC spectra . In contrast, several closely related analogs—such as 5-(ethylamino)-6-methyl-1,2,4-triazin-3-ol and 5-((2-aminoethyl)amino)-6-methyl-1,2,4-triazin-3-ol—are listed by multiple vendors without publicly accessible batch-specific analytical data or with lower purity specifications (95%) . For procurement workflows requiring traceable analytical certificates for GLP or IND-enabling studies, the availability of verified QC data reduces the risk of batch failure and downstream reproducibility issues.

quality_control NMR HPLC procurement purity

Evidence-Based Application Scenarios for 5-((2-Hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol Procurement


Peripherally Restricted Lead Optimization Programs Targeting Soluble Receptors or Enzymes

The combination of reduced XLogP3-AA (−1.5) and elevated TPSA (>86 Ų) relative to the unsubstituted 5-amino scaffold supports the use of 5-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol as a core scaffold in programs where low BBB permeability is desired to restrict compound exposure to peripheral tissues [1]. The hydroxyethylamino side chain also provides a synthetic handle for further derivatization (e.g., esterification or etherification) without loss of the 1,2,4-triazin-3-one pharmacophore.

Aqueous Solubility-Dependent Biochemical and Biophysical Assays

The −1.83 log unit XLogP3-AA shift relative to 5-amino-6-methyl-1,2,4-triazin-3-ol predicts significantly improved aqueous solubility, making the target compound better suited for high-concentration biochemical assays (e.g., NMR-based fragment screening, SPR, ITC) where the unsubstituted amino analog may precipitate or require DMSO concentrations exceeding assay tolerance limits [1]. The three hydrogen-bond donor capacity further stabilizes interactions with polar protein binding pockets.

Synthetic Intermediate Requiring a Masked or Protected Amino-Alcohol Functionality

The hydroxyethylamino group serves as a latent reactive handle for downstream synthetic transformations—including selective oxidation to the aldehyde, conversion to a leaving group (e.g., mesylate), or participation in Mitsunobu and reductive amination reactions—while maintaining the integrity of the 1,2,4-triazin-3-one core [1]. This dual functionality distinguishes it from analogs bearing simple alkylamino substituents that lack a terminal hydroxyl for further elaboration.

Reference Standard for Analytical Method Development in Triazine-Based Compound Libraries

The availability of batch-specific NMR, HPLC, and GC QC data at ≥97% purity enables use of 5-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol as a reference standard for HPLC method calibration, LC-MS quantification, and purity assessment of triazine-containing compound libraries . Its well-defined chromatographic profile (driven by intermediate polarity) provides a system suitability benchmark distinct from both more lipophilic (5-(ethylamino)-) and more polar (5-amino-) analogs.

Quote Request

Request a Quote for 5-((2-Hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.